7-bromo-1-(propan-2-yl)-1H-1,3-benzodiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-1-propan-2-ylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-7(2)13-6-12-9-5-3-4-8(11)10(9)13/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNAKPJRVSACQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C1C(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201266229 | |
| Record name | 7-Bromo-1-(1-methylethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201266229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1147015-11-9 | |
| Record name | 7-Bromo-1-(1-methylethyl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1147015-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-1-(1-methylethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201266229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1-(propan-2-yl)-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzonitrile and isopropyl bromide.
Bromination: The bromination of 2-aminobenzonitrile is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane.
Cyclization: The brominated intermediate undergoes cyclization in the presence of a base, such as sodium hydride or potassium carbonate, to form the benzodiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-bromo-1-(propan-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol or dimethylformamide).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like toluene or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodiazoles, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
Medicinal Chemistry
7-Bromo-1-(propan-2-yl)-1H-1,3-benzodiazole has been investigated for its potential therapeutic applications, particularly as an anti-cancer agent. The compound's structural features allow it to interact with biological targets effectively.
Mechanism of Action :
- The compound may act as a kinase inhibitor, targeting specific pathways involved in cancer cell proliferation.
- Initial studies suggest that it can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Case Studies :
- Antitumor Activity : Research indicates that derivatives of benzodiazole compounds exhibit significant antitumor activity. For instance, compounds similar to 7-bromo derivatives show IC₅₀ values in the low micromolar range against various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 7-Bromo Derivative | MCF-7 | 0.95 ± 0.12 |
| 7-Bromo Derivative | A549 | 1.20 ± 0.15 |
Synthesis of Novel Compounds
The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those aimed at treating resistant strains of bacteria and cancers. Its unique bromine and isopropyl groups enhance its reactivity and selectivity in chemical reactions.
Synthetic Routes :
- The synthesis involves several steps, including the reaction of substituted anilines with carbonyl compounds under controlled conditions to yield benzodiazole derivatives.
Material Science
In addition to its biological applications, this compound is being explored for its properties in material science. The compound's ability to form stable polymers makes it a candidate for developing new materials with specific electronic or optical properties.
Research Findings and Insights
Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the efficacy of benzodiazole derivatives:
- Binding Affinity : Molecular docking studies reveal that modifications on the benzodiazole ring can significantly affect binding affinity to target proteins involved in cell signaling pathways.
- Pharmacokinetics : Compounds similar to 7-bromo derivatives have shown favorable pharmacokinetic profiles, suggesting good bioavailability and metabolic stability .
Mechanism of Action
The mechanism of action of 7-bromo-1-(propan-2-yl)-1H-1,3-benzodiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways and molecular targets involved are subject to ongoing research and may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs of 7-bromo-1-(propan-2-yl)-1H-1,3-benzodiazole include:
Key Observations :
- Electron Effects : Bromine (electron-withdrawing) in the target compound contrasts with methoxy (electron-donating) in 5-methoxy derivatives, altering electronic environments and reactivity.
- Biological Interactions : Bromophenyl in 9c enhances hydrophobic binding in docking studies, whereas the pyridinyl group in 5-methoxy derivatives facilitates π-π interactions with aromatic residues in target proteins .
Physicochemical Properties
Comparative data for selected compounds (where available):
Analysis :
- Melting Points : Higher melting points in sulfonyl-containing benzodithiazines (e.g., 330–331°C) suggest stronger intermolecular forces compared to benzodiazoles .
- Spectral Data : The absence of sulfonyl IR peaks (~1330 cm⁻¹) in the target compound distinguishes it from benzodithiazines. The C=N stretch (~1610 cm⁻¹) is common across analogs .
Biological Activity
7-Bromo-1-(propan-2-yl)-1H-1,3-benzodiazole is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the benzodiazole family, which is known for a variety of pharmacological effects. The presence of the bromine atom and the isopropyl group in its structure may contribute to its unique biological properties.
The molecular formula for this compound is with a molecular weight of approximately 240.12 g/mol. The compound features a benzene ring fused to a diazole ring, which is characteristic of benzodiazoles and is significant in various chemical and biological applications.
Antimicrobial Properties
Recent studies have indicated that compounds within the benzodiazole family exhibit notable antimicrobial activities. For instance, similar compounds have shown effectiveness against a range of pathogens, including bacteria and fungi. However, specific data on the antimicrobial efficacy of this compound remains limited.
Table 1: Comparison of Antimicrobial Activity of Benzodiazole Derivatives
| Compound Name | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| 5-Bromo-2-methylbenzodiazole | 12.5–25 | MRSA |
| Benzimidazole Derivative | 6.25 | E. coli |
The mechanism of action for this compound is not yet fully elucidated. However, compounds within this class often interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The bromine atom's presence may enhance the compound's ability to engage in halogen bonding and other interactions critical for biological activity .
Study on Antibacterial Activity
A study conducted on related benzodiazole derivatives demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicated that certain derivatives were comparable to established antibiotics . While specific data for this compound are lacking, these findings suggest a potential for similar efficacy.
Cytotoxicity Assessment
Research has shown that various benzodiazole derivatives possess cytotoxic properties against cancer cell lines. For example, some synthesized compounds displayed significant antiproliferative activities against rapidly dividing cells such as A549 lung cancer cells . This raises questions about the potential anticancer properties of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
